Home > Products > Screening Compounds P110888 > Tau-aggregation and neuroinflammation-IN-1
Tau-aggregation and neuroinflammation-IN-1 -

Tau-aggregation and neuroinflammation-IN-1

Catalog Number: EVT-10992915
CAS Number:
Molecular Formula: C25H20N2O7
Molecular Weight: 460.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tau-aggregation and neuroinflammation-IN-1 is a compound of significant interest in the field of neurobiology, particularly concerning neurodegenerative diseases such as Alzheimer's disease. This compound is designed to target tau protein aggregation and associated neuroinflammatory processes, which are hallmarks of various tauopathies. Understanding this compound involves exploring its sources, classification, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications.

Source

Tau-aggregation and neuroinflammation-IN-1 is derived from research focused on tau proteins, which are microtubule-associated proteins crucial for neuronal stability. The compound is synthesized through methods that aim to inhibit tau aggregation and mitigate neuroinflammation, potentially providing therapeutic benefits in conditions characterized by these pathological features.

Classification

This compound can be classified as a small molecule inhibitor targeting tau protein aggregation. It falls under the broader category of neuroprotective agents, which are substances aimed at preserving neuronal function and structure in the face of degenerative processes.

Synthesis Analysis

Methods

The synthesis of Tau-aggregation and neuroinflammation-IN-1 typically involves several organic chemistry techniques. Common methods include:

  • Solid-phase synthesis: This technique allows for the rapid assembly of complex molecules through sequential coupling reactions on a solid support.
  • Solution-phase synthesis: Involves traditional organic reactions in solution, allowing for greater flexibility in reaction conditions.
  • Molecular docking studies: Computational methods are often employed to predict the binding affinity of the compound to tau proteins, guiding the synthesis process.

Technical Details

The synthesis process may involve multiple steps including:

  1. Formation of key intermediates: Utilizing reagents that facilitate the formation of desired functional groups.
  2. Purification: Techniques such as chromatography (e.g., high-performance liquid chromatography) are used to purify the final product.
  3. Characterization: Nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis

Structure

The molecular structure of Tau-aggregation and neuroinflammation-IN-1 is characterized by specific functional groups that facilitate its interaction with tau proteins. The precise structure may vary based on synthetic modifications but typically includes:

  • A central core that interacts with tau protein.
  • Functional moieties that enhance solubility and bioavailability.

Data

Molecular modeling studies provide insights into the three-dimensional conformation of the compound, which is crucial for understanding its binding interactions with tau proteins. Data from these studies can be visualized using software like PyMOL or Chimera.

Chemical Reactions Analysis

Reactions

The chemical reactions involving Tau-aggregation and neuroinflammation-IN-1 primarily focus on its interaction with tau proteins. Key reactions include:

  • Binding interactions: The compound binds to tau protein aggregates, preventing their formation or promoting their disaggregation.
  • Inhibition of phosphorylation: The compound may inhibit kinases that phosphorylate tau, thus reducing its aggregation propensity.

Technical Details

Kinetic studies often accompany these reactions to quantify binding affinities and inhibition constants. Techniques such as surface plasmon resonance or fluorescence polarization assays are commonly employed to measure these interactions.

Mechanism of Action

Process

The mechanism by which Tau-aggregation and neuroinflammation-IN-1 exerts its effects involves several pathways:

  1. Inhibition of tau aggregation: By binding to tau proteins, it prevents their misfolding and aggregation.
  2. Reduction of neuroinflammation: The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or signaling pathways activated during neurodegeneration.

Data

Experimental data supporting these mechanisms often come from in vitro studies using neuronal cell lines or animal models of tauopathies. These studies demonstrate reduced tau pathology and improved neuronal survival upon treatment with the compound.

Physical and Chemical Properties Analysis

Physical Properties

Tau-aggregation and neuroinflammation-IN-1 exhibits several notable physical properties:

  • Solubility: Typically soluble in organic solvents; water solubility may vary based on structural modifications.
  • Stability: Stability under physiological conditions is critical for its efficacy as a therapeutic agent.

Chemical Properties

Chemical properties include:

  • Molecular weight: Determined through mass spectrometry.
  • pKa values: Relevant for understanding ionization states at physiological pH.

Relevant data regarding these properties can be obtained from standard databases such as PubChem or ChemSpider.

Applications

Scientific Uses

Tau-aggregation and neuroinflammation-IN-1 has several promising applications in scientific research:

  • Neurodegenerative disease models: Used to study tauopathies in vitro and in vivo.
  • Drug development: Serves as a lead compound for developing new therapeutics targeting tau-related diseases.
  • Biomarker discovery: Potentially aids in identifying biomarkers associated with tau pathology in clinical settings.
Pathological Context of Tauopathies and Neuroinflammation

Alzheimer’s Disease as a Dual-Pathology Tauopathy

Alzheimer’s disease is characterized by two interdependent neuropathological hallmarks: extracellular amyloid-beta plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein. While amyloid-beta deposition initiates disease pathology, tau aggregation correlates more robustly with cognitive decline and neurodegeneration severity. In Alzheimer’s disease, tau pathology typically manifests after amyloid-beta accumulation, with misfolded tau propagating through neural networks in a prion-like manner. Neurofibrillary tangles comprise both 3-repeat and 4-repeat tau isoforms, disrupting microtubule stability and axonal transport. This dual-pathology framework positions Alzheimer’s disease within the broader category of tauopathies, where tau dysfunction drives disease progression independent of amyloid-beta in later stages [2] [3].

Role of Tau Aggregation in Neurodegenerative Disease Progression

Tau aggregation follows a hierarchical molecular pathway beginning with soluble monomers that assemble into β-sheet-rich oligomers and fibrils, culminating in neurofibrillary tangles. Crucially, soluble tau oligomers—not mature tangles—exhibit the greatest neurotoxicity. These oligomers impair synaptic function by disrupting mitochondrial integrity, promoting oxidative stress, and seeding further tau aggregation in adjacent neurons. The spread of tau pathology follows brain connectivity patterns, with hyperphosphorylation at specific epitopes (e.g., Ser202/Thr205 detected by AT8 antibodies) enhancing tau’s propensity to aggregate. Genetic evidence from frontotemporal dementia with parkinsonism linked to chromosome 17 further confirms that mutations in the microtubule-associated protein tau gene alone can instigate tauopathy, underscoring tau’s central role in neurodegeneration [3] [6].

Table 1: Stages of Tau Aggregation and Associated Neurotoxic Effects

Aggregation StageStructural CharacteristicsPrimary Neurotoxic Mechanisms
Monomeric tauIntrinsically disorderedNone (physiological form)
Oligomeric tauSoluble β-sheet-rich assembliesSynaptic dysfunction, mitochondrial impairment, seeding capacity
Fibrillar tauInsoluble filamentsNeuronal obstruction, inflammation induction
Neurofibrillary tanglesPaired helical filamentsMechanical disruption of cellular processes

Neuroinflammation as a Core Pathological Feature in Tauopathies

Neuroinflammation in tauopathies involves chronic activation of microglia and astrocytes, driven by both amyloid-beta and tau pathologies. Microglia, the brain’s resident immune cells, respond to misfolded tau by releasing pro-inflammatory cytokines (e.g., interleukin-1 beta, tumor necrosis factor-alpha), reactive oxygen species, and nitric oxide. Astrocytes undergo reactive gliosis, forming scar-like barriers around tau aggregates while secreting additional inflammatory mediators. This persistent inflammatory milieu contributes to neuronal damage independently of direct tau toxicity. Notably, neuroinflammatory markers precede frank neurodegeneration in preclinical models, suggesting inflammation is an early driver—not merely a consequence—of disease progression [3] [6] [8].

Bidirectional Crosstalk Between Tau Pathology and Glial Activation

A self-reinforcing cycle exists between tau pathology and neuroinflammation:

  • Tau-Induced Inflammation: Oligomeric tau activates microglial Toll-like receptors and nucleotide-binding oligomerization domain-like receptors, triggering inflammasome assembly (e.g., NLRP3-ASC) and subsequent caspase-1 activation. This cascade amplifies interleukin-1 beta release, which promotes further tau phosphorylation via kinase activation (e.g., glycogen synthase kinase-3 beta) [3] [6].
  • Inflammation-Driven Tauopathy: Activated microglia secrete interleukin-1 beta and tumor necrosis factor-alpha, which enhance neuronal tau phosphorylation and compromise blood-brain barrier integrity. This facilitates peripheral immune cell infiltration, exposing neurons to additional inflammatory mediators. Astrocyte-derived apolipoprotein E4 exacerbates tau aggregation, creating a pathogenic feedback loop [2] [6].

This bidirectional relationship positions combined tau aggregation and neuroinflammation inhibition as a strategic therapeutic approach for Alzheimer’s disease and related tauopathies.

Properties

Product Name

Tau-aggregation and neuroinflammation-IN-1

IUPAC Name

4-[(4aR)-8-acetyl-5,7-dihydroxy-3,4a,6-trimethyl-4-oxo-[1]benzofuro[3,2-f]indazol-1-yl]benzoic acid

Molecular Formula

C25H20N2O7

Molecular Weight

460.4 g/mol

InChI

InChI=1S/C25H20N2O7/c1-10-20(29)18(12(3)28)22-19(21(10)30)25(4)16(34-22)9-15-17(23(25)31)11(2)26-27(15)14-7-5-13(6-8-14)24(32)33/h5-9,29-30H,1-4H3,(H,32,33)/t25-/m0/s1

InChI Key

AKUILIKFHHXNNL-VWLOTQADSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1O)C3(C(=CC4=C(C3=O)C(=NN4C5=CC=C(C=C5)C(=O)O)C)O2)C)C(=O)C)O

Isomeric SMILES

CC1=C(C(=C2C(=C1O)[C@@]3(C(=CC4=C(C3=O)C(=NN4C5=CC=C(C=C5)C(=O)O)C)O2)C)C(=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.